molecular formula C19H20N2O5S2 B2829376 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034265-46-6

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2829376
CAS RN: 2034265-46-6
M. Wt: 420.5
InChI Key: XWNWUWLBHJOVJI-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Material Science

Research on compounds with similar structural elements to 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide highlights their significance in material science, particularly in the development of novel crystalline structures. For instance, Sharma et al. (2016) detailed the synthesis and crystal structure of a benzamide derivative, elucidating its stabilization through hydrogen bonds and π···π interactions, which could have implications for designing new materials with specific electronic or optical properties (Sharma et al., 2016).

Heterocyclic Chemistry and Drug Design

Compounds featuring thiophene and furan rings, as in the molecule of interest, are often explored for their utility in heterocyclic chemistry and potential drug design. Research by Mohareb et al. (2004) on thiophenylhydrazonoacetates underscores the versatility of these heterocycles in synthesizing various pharmacologically active derivatives, suggesting possible avenues for the development of new therapeutic agents using this compound as a scaffold (Mohareb et al., 2004).

Synthesis and Molecular Docking

Hussain et al. (2016) demonstrated the synthesis of benzamide derivatives aimed at treating Alzheimer's disease, highlighting the importance of structural modification in enhancing pharmaceutical efficacy. This suggests potential for this compound in similar molecular docking and enzyme inhibition studies, targeting various neurological disorders (Hussain et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)16-7-5-14(6-8-16)18(22)20-13-19(23,15-9-10-26-12-15)17-4-3-11-27-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWUWLBHJOVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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